molecular formula C6H9ClN2O2 B7441413 3-cyanopyrrolidine-3-carboxylicacidhydrochloride

3-cyanopyrrolidine-3-carboxylicacidhydrochloride

Cat. No.: B7441413
M. Wt: 176.60 g/mol
InChI Key: LQQHKSZFLYXDPV-UHFFFAOYSA-N
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Description

3-Cyanopyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a cyano (-CN) group and a carboxylic acid (-COOH) moiety at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. The cyano group enhances electrophilicity, making it valuable in click chemistry or enzyme inhibition studies, though specific data on its pharmacokinetics or toxicity requires further investigation.

Properties

IUPAC Name

3-cyanopyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c7-3-6(5(9)10)1-2-8-4-6;/h8H,1-2,4H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQHKSZFLYXDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyanopyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine with cyanoacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as piperidine acetate, and involves refluxing the mixture for a specific period. The addition of acetic acid to the hot solution helps in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 3-cyanopyrrolidine-3-carboxylic acid hydrochloride may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyanopyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-cyanopyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyanopyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural Features

The compound’s pyrrolidine backbone with dual functional groups distinguishes it from related hydrochlorides. Key structural comparisons include:

Compound Name Substituents/Functional Groups CAS Number Reference
3-Cyanopyrrolidine-3-carboxylic acid HCl -CN, -COOH at C3; HCl Not available -
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HCl Oxan-4-yl (tetrahydropyran) at C3; HCl 2173996-79-5
1-Methyl-5-oxopyrrolidine-3-carboxylic acid -CH₃, -C=O at C5; no HCl 42346-68-9
Jatrorrhizine hydrochloride Protoberberine alkaloid; isoquinoline backbone Not provided
Cetylpyridinium chloride (CPC) Hexadecyl chain; pyridinium ring; Cl⁻ 6004-24-6

Key Insight: The cyano group in the target compound may confer higher reactivity compared to the oxan-4-yl group in ’s analog, while the absence of a methyl or oxo group (as in ) could influence solubility and metabolic stability.

Physicochemical Properties

Compound Physical State Stability Notes Reference
3-Cyanopyrrolidine-3-carboxylic acid HCl Likely crystalline solid Acid stability inferred from Nicardipine HCl studies -
Nicardipine hydrochloride Solid Acid-stable (pH 1.2–6.8)
Cyanidin-3-O-glucoside chloride Yellow powder Light-sensitive; hygroscopic

Key Insight: The hydrochloride salt form improves solubility in polar solvents, a trait shared with Nicardipine HCl . However, the cyano group may reduce photostability compared to flavonoid derivatives like Cyanidin-3-O-glucoside chloride .

Analytical Methods

HPLC and spectrophotometry are common for quantifying hydrochlorides (e.g., Jatrorrhizine HCl , Memantine HCl ). The target compound’s UV absorbance (from the cyano group) may require optimized detection wavelengths compared to benzydamine HCl or dosulepin HCl .

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